molecular formula C14H16O4 B7791977 (2E)-3-cyclopropyl-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

(2E)-3-cyclopropyl-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B7791977
M. Wt: 248.27 g/mol
InChI Key: QNTOXILJSLYTEG-DHZHZOJOSA-N
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Description

(2E)-3-cyclopropyl-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C13H14O4 It is a derivative of cinnamic acid, characterized by the presence of a cyclopropyl group and two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-cyclopropyl-3-(3,4-dimethoxyphenyl)prop-2-enoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with cyclopropylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the desired enone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-cyclopropyl-3-(3,4-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-cyclopropyl-3-(3,4-dimethoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2E)-3-cyclopropyl-3-(3,4-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methoxy groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxycinnamic acid: Similar structure but lacks the cyclopropyl group.

    Caffeic acid dimethyl ether: Contains similar methoxy groups but different overall structure.

    (2E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid: Similar but with different substitution pattern on the phenyl ring.

Uniqueness

The presence of the cyclopropyl group in (2E)-3-cyclopropyl-3-(3,4-dimethoxyphenyl)prop-2-enoic acid distinguishes it from other similar compounds, potentially offering unique binding properties and reactivity. This uniqueness can be leveraged in the design of new pharmaceuticals and other applications.

Properties

IUPAC Name

(E)-3-cyclopropyl-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-17-12-6-5-10(7-13(12)18-2)11(8-14(15)16)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,15,16)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTOXILJSLYTEG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C(=O)O)/C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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